Ethyl dichlorophosphite

Organophosphorus reagents Physical chemistry Process safety

Ethyl dichlorophosphite (CAS 1498-42-6), systematically named ethyl phosphorodichloridite, is an organophosphorus reagent with the molecular formula C₂H₅Cl₂OP and a molecular weight of 146.94 g/mol. It is characterized as a colorless to pale yellow liquid with a boiling point of 117–118 °C (lit.) and a density of 1.286 g/mL at 25 °C (lit.).

Molecular Formula C2H5Cl2OP
Molecular Weight 146.94 g/mol
CAS No. 1498-42-6
Cat. No. B073183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dichlorophosphite
CAS1498-42-6
Molecular FormulaC2H5Cl2OP
Molecular Weight146.94 g/mol
Structural Identifiers
SMILESCCOP(Cl)Cl
InChIInChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3
InChIKeyPVCINRPAXRJLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dichlorophosphite (CAS 1498-42-6): Technical Specifications and Procurement Baseline


Ethyl dichlorophosphite (CAS 1498-42-6), systematically named ethyl phosphorodichloridite, is an organophosphorus reagent with the molecular formula C₂H₅Cl₂OP and a molecular weight of 146.94 g/mol [1]. It is characterized as a colorless to pale yellow liquid with a boiling point of 117–118 °C (lit.) and a density of 1.286 g/mL at 25 °C (lit.) . The compound features a trivalent phosphorus center bearing two reactive P–Cl bonds and one P–O–ethyl moiety, which confers its primary utility as a phosphorylating and phosphitylating agent in organic synthesis [2]. Its high electrophilicity at the phosphorus atom enables rapid reaction with a broad range of nucleophiles, including alcohols, amines, and thiols, making it a versatile building block for the construction of phosphorus-containing small molecules, peptides, and oligonucleotide analogs .

Ethyl Dichlorophosphite (CAS 1498-42-6): Why In-Class Substitution Is Not Straightforward


Despite sharing the dichlorophosphite core structure with analogs such as methyl dichlorophosphite (CAS 3279-26-3), ethyl dichlorophosphite cannot be assumed to be a drop-in replacement. The ethyl substituent modifies the electrophilicity of the phosphorus center relative to the methyl analog, thereby altering reaction rates, yields, and chemoselectivity in nucleophilic substitution pathways [1]. Moreover, ethyl dichlorophosphite exhibits distinct physical properties—including a higher boiling point and lower density—that influence handling, storage conditions, and process safety considerations during scale-up . In oligonucleotide chemistry, ethyl dichlorophosphite participates in phosphorylation and phosphoramidate formation pathways where alternative phosphitylating agents may yield different product profiles or require altered deprotection protocols [2]. The following evidence sections quantify these differences across specific experimental contexts.

Ethyl Dichlorophosphite (CAS 1498-42-6): Quantitative Differentiation Evidence Guide


Ethyl vs. Methyl Dichlorophosphite: Physical Property Differentiation for Procurement and Handling

Ethyl dichlorophosphite exhibits distinct physical properties compared to its closest structural analog, methyl dichlorophosphite (CAS 3279-26-3). These differences have direct implications for storage requirements, handling protocols, and process safety assessments . The ethyl derivative demonstrates a higher boiling point (117–118 °C vs. 93–95 °C) and a lower density (1.286 g/mL vs. 1.376 g/mL) . These variations arise from the increased molecular weight and altered intermolecular interactions conferred by the ethyl versus methyl substituent [1].

Organophosphorus reagents Physical chemistry Process safety

Ethyl vs. Methyl Dichlorophosphite: Density Difference and Its Impact on Solvent Compatibility

The density of ethyl dichlorophosphite is 1.286 g/mL at 25 °C, whereas methyl dichlorophosphite has a density of 1.376 g/mL at 20 °C . This approximately 0.09 g/mL difference reflects the lower mass-to-volume ratio of the ethyl-substituted compound and influences its behavior in biphasic reaction systems and during liquid–liquid extractions . The lower density of the ethyl derivative may also affect sedimentation characteristics when used with solid-supported synthesis formats [1].

Organophosphorus reagents Physical chemistry Formulation

Phosphodichloridite Reagents vs. Arylsulphonyl Reagents: Efficiency in Oligoribonucleotide Synthesis

In a direct comparative study of oligoribonucleotide synthesis methods using 2'-silylated nucleosides, phosphodichloridite reagents (which include ethyl dichlorophosphite) were compared against arylsulphonyl reagents for both dinucleotide and mononucleotide phosphotriester synthesis [1]. The phosphodichloridite procedure was reported to be faster and more efficient than the arylsulphonyl-based approach [2]. Additionally, the trichloroethyl protecting group, when used with trichloroethyl dichlorophosphite, outperformed tribromoethyl, p-nitrophenethyl, and methyl protecting groups in solution-phase block condensations [3].

Oligonucleotide synthesis RNA chemistry Solid-phase synthesis

Electrophilicity of Ethyl Dichlorophosphite in Phospha-Mannich Reactions: Positioning Between Methyl and Aryl Analogs

In phospha-Mannich reactions for the convergent synthesis of phosphonopeptides, the electrophilicity of the phosphorus reagent governs reactivity with α-amino alcohol intermediates [1]. Methyl dichlorophosphite acts as a weaker electrophile and reacts preferentially with more nucleophilic α-amino alcohols derived from benzyl carbamate [2]. Dichloroarylphosphines, being stronger electrophiles, react with the less nucleophilic α-amino alcohols derived from amides and sulfonamides [3]. Ethyl dichlorophosphite occupies an intermediate position in this electrophilicity hierarchy, offering a distinct reactivity profile that may enable selective transformations where methyl dichlorophosphite is insufficiently reactive and dichloroarylphosphines are overly aggressive or introduce unwanted aryl byproducts [4].

Phosphonopeptide synthesis Phospha-Mannich reaction Electrophilicity

Ethyl Dichlorophosphite (CAS 1498-42-6): Optimal Research and Industrial Application Scenarios


Phosphoramidate and Phosphotriester Oligonucleotide Modification

Ethyl dichlorophosphite is particularly well-suited for the phosphorylation of terminal hydroxyl groups in oligonucleotides, followed by hydrolysis to yield dialkylchlorophosphite intermediates [1]. This two-step protocol enables the preparation of both 3'- and 5'-alkylating phosphoroamidate derivatives of nonionizable oligonucleotide analogs [2]. The demonstrated ability of phosphodichloridite reagents to outperform arylsulphonyl reagents in speed and efficiency for phosphotriester synthesis makes ethyl dichlorophosphite a preferred choice for researchers developing modified oligonucleotide therapeutics or probes where rapid, high-yielding phosphorylation is critical [3].

One-Pot Synthesis of Phosphorus-Containing Heterocycles

Ethyl dichlorophosphite functions effectively as a phosphorus source in one-pot, three-component cyclocondensation reactions for the synthesis of thiazolo-diazaphosphole heterocycles [1]. Under ultrasonic irradiation in THF at 50 °C with triethylamine as catalyst, ethyl dichlorophosphite reacts with ethyl 2-amino-4-methylthiazole-5-carboxylate and aromatic aldehydes to yield novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates in high yields within short reaction times [2]. This protocol demonstrates the utility of ethyl dichlorophosphite in constructing phosphorus-containing heterocyclic scaffolds of medicinal chemistry interest [3].

Peptide Derivative and Phosphonopeptide Synthesis

Ethyl dichlorophosphite is employed as an anhydride-forming reagent in the synthesis of peptide derivatives [1]. Its intermediate electrophilicity, situated between the weaker methyl dichlorophosphite and stronger dichloroarylphosphines, positions it as a strategic reagent for phospha-Mannich-based phosphonopeptide construction [2]. This reactivity profile allows ethyl dichlorophosphite to engage substrates that are unreactive toward methyl dichlorophosphite while avoiding the excessive reactivity and aryl byproduct formation associated with dichloroarylphosphines [3].

Carbohydrate Phosphitylation for Cyclic Phosphite Ester Formation

Ethyl dichlorophosphite reacts with protected pyranosides to form tricoordinate phosphorous saccharides, including methyl 4,6-O-benzylidene-α-D-glucopyranoside 2,3-cyclic phosphite ethyl ester [1]. This application demonstrates the reagent's utility in carbohydrate chemistry for introducing phosphorus functionality at specific hydroxyl positions, enabling the synthesis of novel phosphite-modified saccharides [2]. The ethyl group installed by this reagent may offer distinct stability or reactivity characteristics in downstream transformations compared to methyl or other alkyl phosphite derivatives [3].

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